![molecular formula C7H4N2O3S B2977756 4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid CAS No. 1104926-91-1](/img/structure/B2977756.png)
4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid” is a chemical compound with the empirical formula C7H4N2O3S . It has a molecular weight of 196.18 . The compound is in solid form .
Synthesis Analysis
The synthesis of compounds similar to “this compound” often involves the Dimroth rearrangement . This rearrangement is a type of isomerization of heterocycles, which involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . The rearrangement is catalyzed by acids, bases, and is accelerated by heat or light .Molecular Structure Analysis
The SMILES string representation of the molecule isO=C1C(C(C(O)=O)=CS2)=C2N=CN1 . This provides a text-based representation of the molecule’s structure. Chemical Reactions Analysis
The Dimroth rearrangement is a key reaction involved in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents . The rearrangement can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II) .Physical And Chemical Properties Analysis
The compound is in solid form . It has an empirical formula of C7H4N2O3S and a molecular weight of 196.18 .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine derivatives have been explored for their synthetic utility and chemical reactivity. Kappe and Roschger (1989) investigated reactions of Biginelli compounds, including methylation and acylation, leading to the synthesis of various heterocyclic compounds such as pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines. This study demonstrates the compound's role in facilitating complex chemical transformations, contributing to the development of novel synthetic routes for heterocyclic compounds (Kappe & Roschger, 1989).
Biological Activities
Several studies have highlighted the biological relevance of thieno[2,3-d]pyrimidine derivatives. For instance, Konno et al. (1989) synthesized 4-chlorothieno[2,3-d]pyrimidines and their derivatives, assessing their antifungal activities against various pathogens. Their research underscores the potential of these compounds in developing new antifungal agents with applications in agricultural and pharmaceutical industries (Konno et al., 1989).
Antimicrobial and Antioxidant Properties
The antimicrobial activity of thieno[2,3-d]pyrimidine derivatives was further explored by Kolisnyk et al. (2015), who synthesized a series of novel 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides, demonstrating significant activity against Proteus vulgaris and Pseudomonas aeruginosa. This research suggests the potential of these compounds in developing new antimicrobial agents, highlighting their importance in addressing antibiotic resistance (Kolisnyk et al., 2015).
Dual Inhibitory Activities
Gangjee et al. (2008) synthesized analogues of thieno[2,3-d]pyrimidine as potential dual inhibitors for thymidylate synthase and dihydrofolate reductase, demonstrating potent inhibitory activities. This study highlights the therapeutic potential of these compounds in cancer treatment, showcasing their application in drug discovery and development (Gangjee et al., 2008).
Mécanisme D'action
Target of Action
The primary target of 4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid is the tRNA-(N(1)G37) methyltransferase (TrmD), an enzyme essential for growth and highly conserved in both Gram-positive and Gram-negative bacterial pathogens . TrmD is distinct from its human orthologue TRM5, making it a suitable target for the design of novel antibacterials .
Mode of Action
The compound interacts with TrmD, inhibiting its function .
Biochemical Pathways
The inhibition of TrmD affects the methylation of tRNA, a crucial process in protein synthesis . This disruption can lead to a decrease in bacterial growth, as the bacteria are unable to produce the proteins they need to survive and multiply .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of protein synthesis in bacteria, leading to a decrease in bacterial growth . This makes the compound a potential candidate for the development of new antibacterial drugs .
Safety and Hazards
Propriétés
IUPAC Name |
4-oxo-3H-thieno[2,3-d]pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3S/c10-5-4-3(7(11)12)1-13-6(4)9-2-8-5/h1-2H,(H,11,12)(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNWNTNUJCAOSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(S1)N=CNC2=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

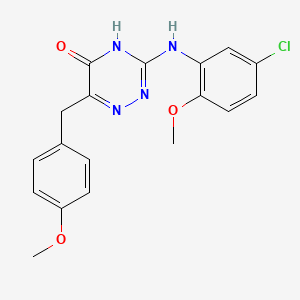
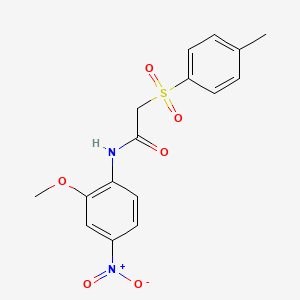
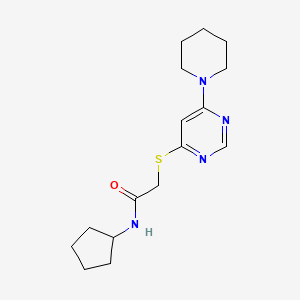
![2-[3-(4-ethoxybenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2977677.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2977678.png)

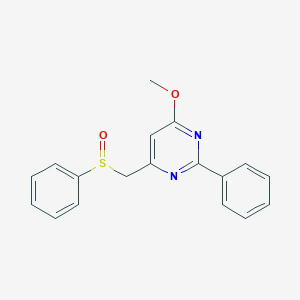
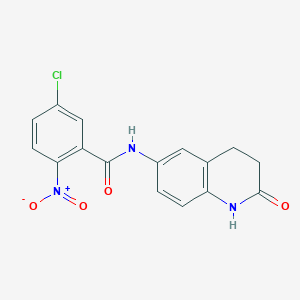

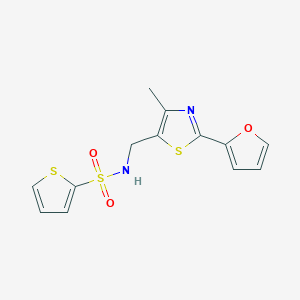
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2977691.png)
![4-{1-[2-(2,3-Dimethylphenoxy)ethyl]benzimidazol-2-yl}-1-(3-methylphenyl)pyrrol idin-2-one](/img/structure/B2977692.png)
![N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-methylbenzenesulfonamide](/img/structure/B2977695.png)
